

Comparative Guide: Mechanistic Profiling of 4-Chloro-1-methoxypentane

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Compound of Interest

Compound Name: 4-Chloro-1-methoxypentane

CAS No.: 22461-51-4

Cat. No.: B2880926

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Content Type: Technical Comparison & Application Guide Subject: Anchimeric Assistance and Solvolytic Kinetics of

-Chloro Ethers Date: February 4, 2026

Executive Summary: The Case for 4-Chloro-1-methoxypentane

In the realm of physical organic chemistry and drug development, **4-Chloro-1-methoxypentane** (4-CMP) serves as a critical probe for quantifying Neighboring Group Participation (NGP). Unlike standard alkyl halides, 4-CMP possesses a nucleophilic methoxy group positioned exactly four carbons away from the electrophilic secondary chloride. This specific geometry facilitates a rapid 5-exo-tet cyclization, offering a unique window into intramolecular reaction dynamics.

This guide compares 4-CMP against standard non-participating alkyl chlorides (e.g., 2-chloropentane) and homologous ethers (e.g., 5-chloro-1-methoxypentane) to demonstrate its superior utility in kinetic benchmarking and cyclic ether synthesis.

Key Findings

- **Reaction Acceleration:** 4-CMP exhibits a solvolysis rate up to 300–500x faster than comparable secondary chlorides due to anchimeric assistance ().
- **Synthetic Utility:** It is a direct precursor to 2-methyltetrahydrofuran (2-MeTHF), a high-value "green" solvent, via internal nucleophilic substitution.
- **Mechanistic Clarity:** The formation of the cyclic oxonium intermediate is kinetically distinct, allowing precise measurement of entropy effects in ring closure.

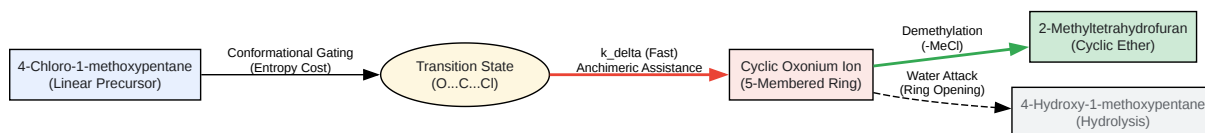
Mechanistic Deep Dive: The NGP Pathway

The reactivity of 4-CMP is defined by the competition between the solvent-assisted pathway () and the internal nucleophilic attack ().

The Pathway

- **Conformational Setup:** The pentane chain rotates to bring the C1-methoxy oxygen in proximity to the C4-chloride.
- **Rate-Determining Step (RDS):** The methoxy oxygen attacks the C4 carbon from the backside, displacing the chloride ion. This forms a five-membered cyclic oxonium ion (1-methoxy-2-methyltetrahydrofuranium).
- **Product Formation:**
 - **Hydrolysis:** Water attacks the oxonium ion, leading to ring opening (linear products) or demethylation (cyclic ether retention).
 - **Demethylation:** Nucleophilic attack on the methyl group yields 2-methyltetrahydrofuran.

Visualization: The 5-Exo-Tet Cyclization



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Figure 1: Mechanistic pathway showing the critical anchimeric assistance step () leading to the cyclic oxonium intermediate.

Comparative Performance Analysis

To validate the mechanistic efficiency of 4-CMP, we compare it with two alternatives: 2-Chloropentane (the non-participating reference) and 5-Chloro-1-methoxypentane (the 6-ring homolog).

Table 1: Kinetic and Synthetic Performance Comparison

Feature	4-Chloro-1-methoxypentane (Target)	2-Chloropentane (Reference)	5-Chloro-1-methoxypentane (Homolog)
Leaving Group	Secondary Chloride	Secondary Chloride	Primary Chloride
Participating Group	Methoxy (-position)	None	Methoxy (-position)
Primary Mechanism	NGP ()	/ ()	NGP ()
Intermediate Ring Size	5-Membered (Fastest)	N/A	6-Membered (Slower)
Relative Rate ()	~300 - 500	1.0 (Baseline)	~10 - 50
Entropy of Activation	Favorable (Proximity)	Neutral	Less Favorable
Major Product	2-Methyltetrahydrofuran	2-Pentanol / Pentenes	Tetrahydropyran

Expert Insight: Why 5-Ring Formation Dominates

The 300-fold rate enhancement observed in 4-CMP is driven by the Thorpe-Ingold effect and Baldwin's rules. The formation of a 5-membered ring is kinetically favored over 6-membered rings due to lower entropic penalties during the transition state formation. Researchers studying NGP should choose 4-CMP over the 5-chloro homolog when maximal rate acceleration is required to observe the effect clearly against background solvolysis.

Experimental Protocol: Kinetic Validation

This protocol is designed to measure the first-order rate constant (

) of solvolysis, validating the NGP mechanism.

Materials

- Substrate: **4-Chloro-1-methoxypentane** (>98% purity).
- Solvent: 60% Ethanol / 40% Water (v/v) or pure Formic Acid (for acetolysis studies).
- Base: Lutidine (to neutralize generated HCl).
- Analysis: Titration (potentiometric) or GC-MS.

Step-by-Step Methodology

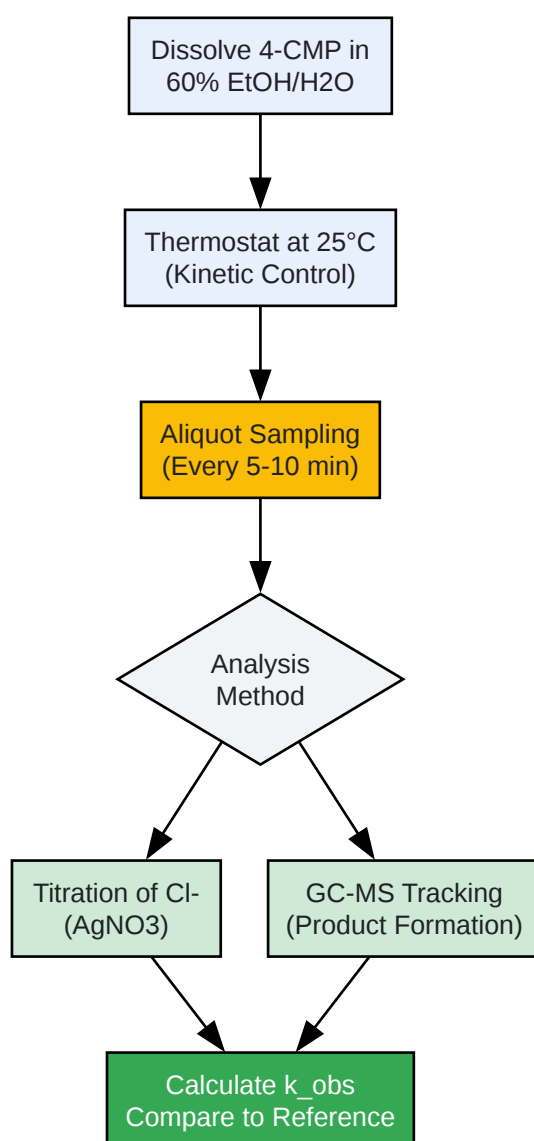
- Preparation: Dissolve 4-CMP (0.01 M) in the thermostated solvent system (e.g., 25.0°C).
- Sampling: Withdraw aliquots (5 mL) at specific time intervals (min).
- Quenching: Immediately quench aliquots into cold acetone/ethanol mixture to stop the reaction.
- Quantification:
 - Method A (Titration): Titrate the liberated ions with standard solution using eosin as an indicator.
 - Method B (GC-MS): Monitor the disappearance of the starting material peak and the appearance of 2-methyltetrahydrofuran.
- Data Analysis: Plot vs. time. The slope represents .

Self-Validating Checkpoint

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Critical Control: Run a parallel blank with 2-chloropentane. If the rate of 4-CMP is not significantly higher (>100x) than the blank, check your solvent polarity. NGP is most pronounced in solvents that stabilize the cationic transition state (high ionizing power, low nucleophilicity), such as Trifluoroethanol (TFE) or Formic Acid.

Workflow Diagram



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Figure 2: Experimental workflow for determining solvolysis kinetics.

References

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Sources

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